molecular formula C11H11NO4 B3014266 (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid CAS No. 953743-36-7

(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid

Cat. No.: B3014266
CAS No.: 953743-36-7
M. Wt: 221.212
InChI Key: AFCCJRTWZUYZHU-UHFFFAOYSA-N
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Description

“(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid” is a chemical compound with the empirical formula C12H10O4 . It is a derivative of the 1,4-benzoxazin-3(4H)-one class of compounds .


Synthesis Analysis

The synthesis of 1,4-benzoxazinones, to which this compound belongs, has been reported by Shridhar et al . They used a reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 1,4-benzoxazin-3(4H)-one structure . The compound has a benzoxazinone ring with a methyl group at the 7th position and an acetic acid group attached to the 4th position of the ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.21 . Other physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,4-benzoxazine, including compounds similar to (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against various bacterial strains, such as E. coli, Staphylococcus aureus, and others. For instance, specific derivatives demonstrated good activity against K.pneumoniae and E. faecalis, while others were effective against S. aureus and moderate activity against E. coli (Kadian et al., 2012).

Antimicrobial and Antioxidant Properties

Some benzoxazinyl pyrazolone arylidenes, structurally related to the specified compound, have been synthesized and shown to possess potent antimicrobial and antioxidant properties. These compounds were evaluated through various spectroscopic methods and displayed significant in vitro antimicrobial activity (Sonia et al., 2013).

Analgesic and Anti-Inflammatory Activities

Research has also been conducted on derivatives of 1,4-benzoxazine, similar to the compound , for their potential analgesic and anti-inflammatory activities. These derivatives, upon evaluation, showed varying degrees of effectiveness in analgesic and anti-inflammatory tests, with some demonstrating comparable activity to known drugs (Gowda et al., 2011).

Novel Synthesis and Bioactivity Studies

Additional studies have focused on the novel synthesis of related 1,4-benzoxazine derivatives and their subsequent evaluation for various biological activities. These studies not only contribute to the understanding of the chemical synthesis of such compounds but also their potential application in various therapeutic areas (El-Ahl, 2000).

Future Directions

The future directions in the research of this compound and its derivatives could involve further exploration of their synthesis methods, investigation of their chemical reactions, and study of their biological activities .

Properties

IUPAC Name

2-(7-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-8-9(4-7)16-11(15)6-12(8)5-10(13)14/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCJRTWZUYZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(=O)O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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